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Early discovery and development history of Semaxinib

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An In-depth Technical Guide to the Early Discovery and Development of **Semaxinib** (SU5416)

Introduction

Semaxanib, also known by its developmental code name SU5416, is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] Developed by SUGEN, Inc., it was one of the early investigational drugs designed to combat cancer by targeting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4] Semaxanib is a member of the oxindole family of compounds and was identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice.[3][5][6] This document provides a detailed technical overview of the preclinical and early clinical development of Semaxanib, focusing on its mechanism of action, key experimental findings, and the methodologies employed.

Discovery and Rationale

The discovery of Semaxanib was rooted in the growing understanding of the critical role of VEGF-mediated signaling in tumor angiogenesis.[4] Researchers at SUGEN, Inc. undertook a screening program to identify small-molecule inhibitors of RTKs.[3] This effort led to the identification of 3-substituted indolin-2-ones as a promising class of compounds with selectivity for specific RTKs.[3] Through this screening, SU5416 was identified as a potent and selective inhibitor of the Flk-1/KDR tyrosine kinase.[3][7] The rationale was that by blocking the primary signaling receptor for VEGF, Semaxanib could inhibit VEGF-stimulated endothelial cell



proliferation and migration, thereby cutting off a tumor's blood supply and inhibiting its growth. [8][9][10]

Mechanism of Action

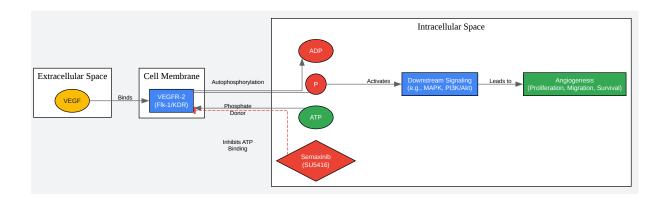
Semaxanib functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase.[8][9][10] By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor that is induced by VEGF binding.[6][7] This inhibition of receptor phosphorylation prevents the activation of downstream signaling pathways responsible for endothelial cell mitogenesis, migration, and survival.

While potent against VEGFR-2, Semaxanib also demonstrates inhibitory activity against other tyrosine kinases, though with significantly less potency. It is a potent inhibitor of c-Kit, the receptor for stem cell factor, which is often expressed in acute myelogenous leukemia.[8][9][11] Its selectivity for VEGFR-2 is approximately 20-fold higher than for Platelet-Derived Growth Factor Receptor β (PDGFR β), and it shows a lack of significant activity against Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR).[5]

Signaling Pathway Diagram

The following diagram illustrates the VEGF signaling pathway and the point of inhibition by **Semaxinib**.





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Caption: VEGFR-2 signaling pathway and inhibition by Semaxinib.

Preclinical Data In Vitro Activity

Semaxanib demonstrated potent and selective inhibition of VEGFR-2 in a variety of in vitro assays. It was shown to inhibit the VEGF-dependent mitogenesis of human endothelial cells but did not inhibit the growth of various tumor cell lines directly in culture, supporting its antiangiogenic rather than cytotoxic mechanism.[3][7]

Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)



Target/Assay	Cell Line/System	IC50 Value	Reference(s)
VEGFR-2 (Flk- 1/KDR) Kinase Activity	Cell-free biochemical assay	1.23 μΜ	[5][12]
VEGF-dependent Flk- 1 Phosphorylation	Flk-1 overexpressing NIH 3T3 cells	1.04 μΜ	[5]
PDGF-dependent PDGFRβ Autophosphorylation	NIH 3T3 cells	20.3 μΜ	[5]
VEGF-driven Mitogenesis	Human Umbilical Vein Endothelial Cells (HUVECs)	0.04 μΜ	[5]
FGF-driven Mitogenesis	Human Umbilical Vein Endothelial Cells (HUVECs)	50 μΜ	[5]

| In vitro tumor cell growth | C6 glioma, Calu 6 lung, A375 melanoma, etc. | > 20 μ M |[5] |

In Vivo Antitumor Activity

Systemic administration of Semaxanib at non-toxic doses resulted in significant inhibition of subcutaneous tumor growth across multiple tumor types in xenograft mouse models.[5][7] This in vivo efficacy, contrasting with its lack of in vitro cytotoxicity against tumor cells, provided strong evidence for its anti-angiogenic mechanism of action.

Table 2: In Vivo Efficacy of Semaxanib (SU5416)

Tumor Model	Dosing	Effect	Reference(s)
A375 melanoma (subcutaneous)	Daily i.p. injection	>85% inhibition of tumor growth	[5]
Various xenografts (8 of 10 tested)	Daily i.p. injection	Significant inhibition of subcutaneous growth	[5]



| Tumor xenografts | 25 mg/kg/day | Potent antiangiogenic activity, reduction in vascular density | [5] |

Experimental Protocols Biochemical Kinase Assay (ELISA-based)

- Plate Coating: Polystyrene ELISA plates were pre-coated with a monoclonal antibody specific to the Flk-1 receptor.
- Receptor Immobilization: Solubilized membranes from NIH 3T3 cells overexpressing the Flk-1 receptor were added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.[7]
- Inhibitor Addition: Following incubation, the wells were washed, and serial dilutions of Semaxanib (SU5416) were added to the immobilized receptor.[7]
- Kinase Reaction Initiation: Autophosphorylation was induced by adding various concentrations of ATP to the wells. The reaction was allowed to proceed for 60 minutes at room temperature.[7]
- Reaction Termination: The kinase reaction was stopped by the addition of EDTA.[7]
- Detection: The amount of phosphotyrosine on the Flk-1 receptors was quantified using a biotinylated anti-phosphotyrosine monoclonal antibody, followed by avidin-conjugated horseradish peroxidase and a colorimetric substrate.[5] The color intensity, read on a plate reader, is proportional to the kinase activity.

Cell-Based Mitogenesis Assay ([³H]Thymidine or BrdUrd Uptake)

- Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) were plated in 96-well plates in media with low serum (e.g., 0.5% FBS) and cultured for 24 hours to induce quiescence.[5]
- Inhibitor and Mitogen Addition: Serial dilutions of Semaxanib were added to the cells for 2 hours. Subsequently, a mitogenic concentration of VEGF (or another growth factor like FGF) was added.[5]

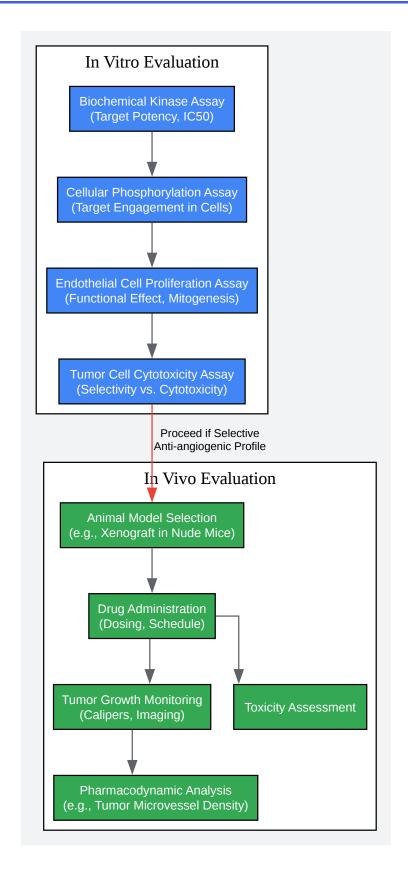


- Proliferation Measurement: After 24 hours of incubation with the growth factor, [³H]thymidine or BrdUrd was added to each well. The cells were incubated for another 24 hours to allow for the incorporation of the label into newly synthesized DNA.[5]
- Quantification: For [³H]thymidine, cells were harvested, and incorporation was measured using a liquid scintillation counter.[5] For BrdUrd, incorporation was quantified using an ELISA-based detection kit.[5] The amount of incorporated label is directly proportional to the rate of cell proliferation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for preclinical evaluation of an antiangiogenic agent like **Semaxinib**.





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Caption: Generalized preclinical development workflow for **Semaxinib**.



Early Clinical Development and Discontinuation

Semaxanib advanced into clinical trials for various solid tumors, including a Phase I trial that established a recommended dose of 145 mg/m² administered intravenously twice weekly.[11] It was investigated as a single agent and in combination with chemotherapy for metastatic colorectal cancer and other malignancies.[13]

However, in February 2002, Pharmacia, which had acquired SUGEN, announced the premature termination of Phase III clinical trials of Semaxanib for advanced colorectal cancer due to discouraging results.[1][2] The inefficacy observed in these late-stage trials, coupled with the emergence of next-generation tyrosine kinase inhibitors, led to the discontinuation of its clinical development.[1] Despite its own failure to reach the market, the development of Semaxanib was a crucial step in the validation of VEGFR as a therapeutic target. A related compound, SU11248 (Sunitinib), was subsequently developed by the same group and successfully gained FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

Conclusion

Semaxanib (SU5416) was a pioneering agent in the field of anti-angiogenic cancer therapy. Its discovery and development provided a foundational proof-of-concept for the therapeutic strategy of inhibiting the VEGFR signaling pathway. While ultimately unsuccessful in late-stage clinical trials, the extensive preclinical and early clinical research conducted on Semaxanib furnished invaluable knowledge regarding the biology of angiogenesis and the development of targeted small-molecule kinase inhibitors, paving the way for subsequent successful therapies in this class.

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